COPPERGALLIUMSULPHIDE
Description
Copper Gallium Sulphide (CuGaS₂) is a ternary semiconductor compound classified within the I-III-VI₂ family, crystallizing in a chalcopyrite structure (space group: I 42d). Its unit cell consists of copper (Cu⁺), gallium (Ga³⁺), and sulfur (S²⁻) ions arranged in a tetrahedral coordination. CuGaS₂ exhibits a direct bandgap of approximately 2.4–2.5 eV at room temperature, making it suitable for optoelectronic applications such as light-emitting diodes (LEDs) and photovoltaic absorbers . Its optical properties are influenced by strong spin-orbit coupling and intrinsic defect chemistry, which modulate carrier concentrations and recombination dynamics.
Key physicochemical properties include:
- Density: ~4.2 g/cm³
- Melting Point: ~1,100°C
- Carrier Mobility: ~10–50 cm²/V·s (electron-dominated)
- Thermal Conductivity: ~5–10 W/m·K
CuGaS₂ is synthesized via methods such as chemical vapor transport, solid-state reaction, or solution-based techniques. Its stability under ambient conditions and tunable electronic properties via doping (e.g., Zn, Fe) have spurred research into its use in tandem solar cells and visible-light photocatalysts .
Properties
CAS No. |
12158-59-7 |
|---|---|
Molecular Formula |
Fe3O4 |
Synonyms |
COPPERGALLIUMSULPHIDE |
Origin of Product |
United States |
Scientific Research Applications
Optoelectronic Applications
Photodetectors and Photovoltaics
CuGaS is recognized for its unique optical properties, including size-dependent optical absorption and photoluminescence. These properties make it suitable for use in photodetectors and photovoltaic cells. The quantum confinement effect observed in CuGaS nanocrystals enhances their efficiency in light absorption, making them ideal candidates for solar energy applications.
- Case Study : A study demonstrated the selective synthesis of CuGaS nanocrystals with varying sizes that exhibited different optical characteristics. The research indicated that the size of the nanocrystals significantly influenced their absorption properties, which can be leveraged to optimize solar cell designs .
Data Table: Optical Properties of CuGaS Nanocrystals
| Nanocrystal Size (nm) | Optical Absorption (eV) | Photoluminescence Peak (nm) |
|---|---|---|
| 3.0 | 2.0 | 600 |
| 5.0 | 1.8 | 620 |
| 10.9 | 1.5 | 640 |
Solar Energy Conversion
Chalcopyrite Solar Cells
CuGaS is a key component in chalcopyrite-based solar cells, which have reached efficiencies exceeding 23%. The incorporation of CuGaS enhances the performance of these cells by minimizing bandgap fluctuations and improving charge carrier collection.
- Case Study : Recent advancements in chalcopyrite solar cells have led to a certified efficiency of 23.64% through optimized elemental profiles and alloying techniques involving silver and copper . This study highlights the importance of CuGaS in achieving high-efficiency solar energy conversion.
Biomedical Applications
Drug Delivery Systems
The bioconjugation of CuGaS compounds has opened avenues for targeted drug delivery systems, particularly in cancer therapy. The ability to modify the surface properties of CuGaS nanoparticles allows for enhanced targeting of tumor cells.
- Case Study : Research has shown that CuGaS nanoparticles can be functionalized with targeting moieties that bind specifically to cancer cell markers, thus improving the efficacy of drug delivery while minimizing side effects . This strategy has shown promise in preclinical studies involving various cancer types.
Comparison with Similar Compounds
Structural and Compositional Analogues
A. Copper Indium Gallium DiSelenide (CIGS, CuInₓGa₁₋ₓSe₂)
- Structure : Chalcopyrite (same as CuGaS₂), but with selenium (Se) replacing sulfur and indium (In) partially substituting Ga.
- Bandgap : Tunable from 1.0 eV (CuInSe₂) to 1.7 eV (CuGaSe₂) by adjusting In/Ga ratios, enabling broad-spectrum solar absorption .
- Applications : Dominates thin-film photovoltaics due to high conversion efficiencies (~23% in lab-scale cells) and flexibility .
- Limitations : Higher toxicity (Se content) and cost compared to sulfur-based analogues like CuGaS₂.
B. Gallium Arsenide (GaAs)
- Structure : Zincblende (cubic), with Ga³⁺ and As³⁻ ions.
- Bandgap : 1.43 eV (direct), ideal for high-efficiency solar cells and RF/millimeter-wave devices .
- Advantages : Superior electron mobility (~8,500 cm²/V·s) and thermal stability compared to CuGaS₂ .
- Drawbacks : Higher production costs and brittleness limit scalability.
C. Copper Zinc Tin Sulphide (CZTS, Cu₂ZnSnS₄)
- Structure : Kesterite (tetragonal), with Zn²⁺ and Sn⁴⁺ replacing Ga³⁺.
- Bandgap : ~1.4–1.5 eV, suitable for single-junction solar cells.
- Cost-Efficiency : Earth-abundant constituents make CZTS cheaper than CuGaS₂, but efficiency lags (~12%) due to defect clusters .
Functional Performance in Photovoltaics
| Compound | Bandgap (eV) | Efficiency (%) | Stability | Cost Profile |
|---|---|---|---|---|
| CuGaS₂ | 2.4–2.5 | ~8 (lab-scale) | Moderate | Moderate (Ga cost) |
| CIGS | 1.0–1.7 | ~23 | High | High (In, Se cost) |
| GaAs | 1.43 | ~29 | Very High | Very High |
| CZTS | 1.4–1.5 | ~12 | Low | Low (abundant metals) |
Key Findings :
- CuGaS₂’s wide bandgap limits its use in single-junction solar cells but positions it as a top-cell candidate in tandem architectures paired with lower-bandgap materials (e.g., CIGS) .
- GaAs outperforms CuGaS₂ in carrier mobility and thermal resilience but is impractical for large-scale deployment due to cost .
- CIGS and CZTS prioritize cost-performance trade-offs but lack the defect tolerance of CuGaS₂ in high-temperature environments .
Electronic and Optical Properties
- Defect Tolerance : CuGaS₂ exhibits lower antisite defect densities (e.g., Cu_Ga) compared to CZTS, enhancing carrier lifetimes .
- Optical Absorption : CIGS and GaAs absorb broadly across visible-NIR spectra, whereas CuGaS₂’s absorption edge at ~500 nm restricts it to UV-visible applications .
- Thermal Degradation : CuGaS₂ decomposes above 600°C, whereas GaAs maintains integrity up to 1,200°C .
Preparation Methods
Bismuth Doping
Bi-doped CuGaS₂ nanocrystals were prepared via a modified solvothermal route, where BiCl₃ was introduced into the precursor mixture. Bi³⁺ substitution at Ga³⁺ sites reduced the bandgap to 1.9 eV and improved charge carrier mobility. Thin films spray-deposited from Bi-doped nanocrystal inks showed enhanced photoresponse, making them suitable for solar cell absorbers.
Reaction Conditions:
-
Temperature: 150–200°C
-
Solvent: Ethylenediamine or oleylamine
-
Doping agents: BiCl₃, SnCl₄
Colloidal Synthesis
Colloidal methods produce high-quality CuGaS₂ nanocrystals (NCs) with narrow size distributions. Korgel et al. synthesized CuGaS₂ NCs using oleylamine as a coordinating solvent and selenium powder as the sulfur source. By adjusting reaction temperatures (180–240°C) and precursor ratios, NC sizes were tuned from 3.0 to 10.9 nm. Smaller NCs exhibited quantum confinement effects, with photoluminescence peaks shifting from 650 nm (3.0 nm NCs) to 720 nm (10.9 nm NCs).
Advantages:
-
Size control via temperature and ligand chemistry
-
Scalability for ink-based deposition
Hot-Solvent Synthesis
Hot-solvent techniques allow phase-selective synthesis of CuGaS₂. Li et al. demonstrated that substituting thiourea for elemental sulfur as the sulfur source yielded wurtzite-phase CuGaS₂ nanowires instead of chalcopyrite nanoparticles. Oleylamine (OLA) concentration critically influenced morphology: reducing OLA from 14 mL to 7 mL promoted anisotropic growth, producing nanowires with lengths exceeding 1 µm.
Phase Control Mechanisms:
-
Chalcopyrite : Elemental sulfur, high OLA
-
Wurtzite : Thiourea, low OLA
Comparative Analysis of Synthesis Methods
Table 1 summarizes the structural and optoelectronic properties of CuGaS₂ prepared via different methods.
Challenges and Innovations
Q & A
Q. How can contradictory reports on CuGaS₂’s photocorrosion resistance be reconciled?
- Methodological Answer : Perform controlled electrochemical impedance spectroscopy (EIS) in aqueous electrolytes (pH 4–10) to isolate degradation mechanisms. Compare with in-situ Raman spectroscopy to detect surface sulfide oxidation products. Standardize testing protocols (e.g., light intensity, electrode area) across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
